3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide
Description
Properties
Molecular Formula |
C25H29N3O6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C25H29N3O6/c1-31-16-5-6-19-17(13-16)18-14-28(10-8-20(18)27-19)23(29)7-9-26-25(30)15-11-21(32-2)24(34-4)22(12-15)33-3/h5-6,11-13,27H,7-10,14H2,1-4H3,(H,26,30) |
InChI Key |
YYWSEAOLEDRJIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the trimethoxybenzamide component through the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines under amide formation conditions. The tetrahydroindole moiety can be synthesized separately through cyclization reactions involving indole derivatives and suitable reagents. The final step involves coupling the two moieties under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In particular:
- Efficacy Against Cancer Cell Lines : Research indicates that derivatives of indole and related compounds exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown low cytotoxicity against normal cells while effectively targeting cancer cells. Specific derivatives demonstrated IC50 values below 10 μM against several cancer cell lines including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
- Mechanisms of Action : The mechanisms by which these compounds exert their effects include induction of apoptosis and cell cycle arrest at various phases. For example, certain derivatives were found to arrest HepG-2 cells at the G2-M phase and others at the G0-G1 phase . This suggests that the compound may interfere with critical cellular processes involved in cancer proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide has been explored through various synthetic analogs:
- Indole Derivatives : The incorporation of indole moieties has been linked to enhanced biological activity. For instance, benzothiazole derivatives containing indole structures showed significant antitumor activity with IC50 values ranging from 0.024 to 0.88 μM .
Anti-inflammatory and Analgesic Properties
Apart from its anticancer potential, the compound's derivatives have also been investigated for their anti-inflammatory properties. Some related compounds have shown effectiveness as dual inhibitors of cyclooxygenase (COX) enzymes:
- COX Inhibition : Compounds derived from similar scaffolds have been reported to exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), which are crucial targets in inflammation pathways . This dual action could position them as viable candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have demonstrated the therapeutic potential of compounds related to 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects. Additionally, the compound may modulate signaling pathways involving kinases and other enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, molecular properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity vs. Simplicity :
- The target compound’s pyridoindole core and multiple methoxy groups distinguish it from simpler heterocyclic amines like IQ, which lacks the benzamide linkage and oxygen-rich substituents. This complexity may enhance target specificity but reduce metabolic stability compared to IQ .
- In contrast, the benzo[f]indole derivative (from ) shares a fused indole system but incorporates a hydrazone linker, which is less stable under physiological conditions than the ketopropylene spacer in the target compound.
Substituent Effects on Bioactivity: Methoxy groups in the target compound’s benzamide moiety likely improve solubility and modulate electronic effects, akin to the methoxybenzenesulfonamide in the carbazole derivative . The absence of halogen atoms (e.g., chlorine in and ) in the target compound suggests reduced electrophilicity, which could lower direct DNA-binding carcinogenicity compared to IQ or chlorinated analogs .
Hypothetical Pharmacological Potential: While IQ is a known carcinogen, the target compound’s pyridoindole-benzamide hybrid may instead exhibit kinase inhibitory activity, as seen in structurally related indole-based kinase inhibitors (e.g., staurosporine analogs).
Biological Activity
3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a benzamide core with methoxy and tetrahydropyrido substituents, which may influence its biological activity.
Anticancer Properties
Research indicates that derivatives of compounds similar to 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide exhibit significant anticancer activity. For instance:
- Caspase Inhibition : Studies have shown that related compounds can inhibit caspases involved in apoptosis. Specifically, a derivative demonstrated a notable downregulation of active caspase-3 and caspase-9 levels compared to control groups. The concentration of active caspase-3 was reduced significantly (69.77 ng/mL), suggesting a mechanism for inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have exhibited activity against various bacterial strains, indicating that modifications in the chemical structure can enhance their efficacy against pathogens .
Neuroprotective Effects
Preliminary studies suggest that certain analogs may offer neuroprotective benefits. The presence of the tetrahydropyrido moiety is hypothesized to contribute to these effects by modulating neurotransmitter systems or providing antioxidant properties .
Study 1: Caspase Inhibition and Selectivity
A study investigated the effects of a structurally related compound on caspases involved in apoptotic pathways. The results indicated that the compound selectively inhibited caspase-3 and caspase-9 with improved efficacy compared to standard treatments. This suggests potential use in cancer therapy where apoptosis induction is desired .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, various derivatives were tested against Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated significant inhibition zones compared to controls, supporting their potential as antimicrobial agents .
Research Findings Summary
| Activity | Mechanism | Findings |
|---|---|---|
| Anticancer | Caspase inhibition | Downregulation of active caspases |
| Antimicrobial | Bacterial inhibition | Significant activity against E. coli and S. aureus |
| Neuroprotective | Potential modulation of neurotransmitters | Hypothesized antioxidant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
